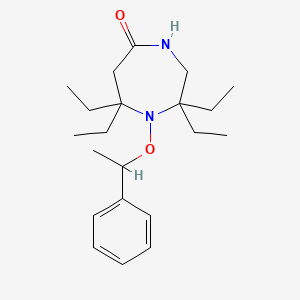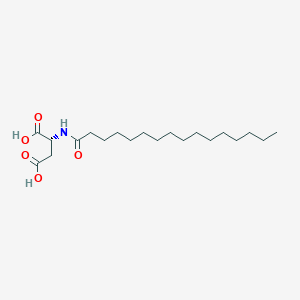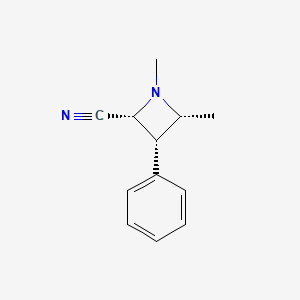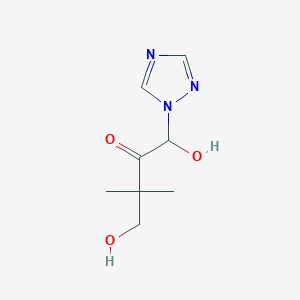
5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- is a chemical compound with a complex structure that includes a diazepine ring.
Métodos De Preparación
The synthesis of 5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- involves several steps. One common method is the cyclocondensation reaction, which is used to form the diazepine ring. This reaction typically involves the use of cyanothioacetamide and other reagents under specific conditions to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Mecanismo De Acción
The mechanism of action of 5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- involves its interaction with molecular targets in the body. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- include other diazepine derivatives such as:
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 5H-1,4-Diazepin-5-one, 2,2,7,7-tetraethylhexahydro-1-(1-phenylethoxy)- lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
918544-37-3 |
|---|---|
Fórmula molecular |
C21H34N2O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
2,2,7,7-tetraethyl-1-(1-phenylethoxy)-1,4-diazepan-5-one |
InChI |
InChI=1S/C21H34N2O2/c1-6-20(7-2)15-19(24)22-16-21(8-3,9-4)23(20)25-17(5)18-13-11-10-12-14-18/h10-14,17H,6-9,15-16H2,1-5H3,(H,22,24) |
Clave InChI |
VGUVOBNZEFROEG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(=O)NCC(N1OC(C)C2=CC=CC=C2)(CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14199343.png)
![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)

![(S)-tert-butyl 2-(((4-(bis(tert-butoxycarbonyl)amino)butyl)(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14199359.png)



![1,4-Dioxaspiro[4.4]non-8-en-7-one, 6,8-dichloro-9-(phenylsulfonyl)-](/img/structure/B14199376.png)
![Cyclohexanone, 2-[(R)-hydroxy(2-nitrophenyl)methyl]-, (2S)-](/img/structure/B14199377.png)
![2-Chloro-N-[5-methoxy-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14199381.png)
